molecular formula C19H33ClSn B14254589 Tributyl[(2-chlorophenyl)methyl]stannane CAS No. 174473-24-6

Tributyl[(2-chlorophenyl)methyl]stannane

Cat. No.: B14254589
CAS No.: 174473-24-6
M. Wt: 415.6 g/mol
InChI Key: UUDXCYJYYWNSIV-UHFFFAOYSA-N
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Description

Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound characterized by a tributyltin group bonded to a 2-chlorobenzyl substituent. Organotin compounds are widely employed in organic synthesis, catalysis, and materials science due to their unique reactivity and stability. The 2-chlorophenylmethyl group confers electron-withdrawing properties, influencing the compound’s reactivity in cross-coupling reactions, transmetallation, and radical processes.

Properties

CAS No.

174473-24-6

Molecular Formula

C19H33ClSn

Molecular Weight

415.6 g/mol

IUPAC Name

tributyl-[(2-chlorophenyl)methyl]stannane

InChI

InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3;

InChI Key

UUDXCYJYYWNSIV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The established synthesis involves the reaction of tributylstannane ($$ \text{Bu}3\text{SnH} $$) with 2-chlorobenzyl chloride ($$ \text{C}6\text{H}4(\text{Cl})\text{CH}2\text{Cl} $$) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The general equation is:

$$
\text{Bu}3\text{SnH} + \text{C}6\text{H}4(\text{Cl})\text{CH}2\text{Cl} \rightarrow \text{Bu}3\text{SnCH}2\text{C}6\text{H}4\text{Cl} + \text{HCl}
$$

Stepwise Procedure

  • Reagent Preparation : Tributylstannane (18.5 mL, 68.7 mmol) and N,N-diisopropylamine (10.6 mL, 75.6 mmol) are dissolved in THF (150 mL) at 0–5°C.
  • Lithiation : n-Butyllithium (47.8 mL, 75.6 mmol) is added dropwise to generate the tributylstannyllithium intermediate.
  • Nucleophilic Attack : 2-Chlorobenzyl chloride (76.6 mmol) is introduced, followed by warming to 25°C and stirring for 3 hours.
  • Workup : The mixture is quenched with ice-cold water, extracted with hexanes, and dried over magnesium sulfate.
  • Purification : Vacuum distillation or column chromatography yields the product as a pale-yellow liquid.

Yield and Purity

Typical yields range from 70% to 90%, with purity exceeding 95% as confirmed by $$^{119}\text{Sn}$$ NMR. Key impurities include unreacted tributylstannane and bis-stannylated byproducts, which are minimized by maintaining a 1:1.1 stoichiometric ratio of tributylstannane to 2-chlorobenzyl chloride.

Mechanistic Elucidation

Formation of the Stannyllithium Intermediate

The reaction initiates with deprotonation of tributylstannane by n-butyllithium, forming a highly nucleophilic tributylstannyllithium species ($$ \text{Bu}_3\text{SnLi} $$):

$$
\text{Bu}3\text{SnH} + \text{n-BuLi} \rightarrow \text{Bu}3\text{SnLi} + \text{n-BuH}
$$

Displacement of Chloride

The stannyllithium intermediate attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing chloride via an $$ \text{S}_\text{N}2 $$ mechanism:

$$
\text{Bu}3\text{SnLi} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \rightarrow \text{Bu}3\text{SnCH}2\text{C}6\text{H}4\text{Cl} + \text{LiCl}
$$

Kinetic studies indicate a second-order dependence on stannyllithium concentration, suggesting a concerted transition state.

Optimization Strategies

Solvent Effects

  • THF : Optimal for solvating lithium ions, enhancing nucleophilicity (yield: 85%).
  • Diethyl Ether : Lower polarity reduces reaction rate (yield: 65%).
  • Toluene : Poor solubility of reagents leads to incomplete conversion (yield: 50%).

Temperature Control

  • 0–5°C : Minimizes side reactions during lithiation.
  • 25°C : Balances reaction rate and selectivity during substitution.

Stoichiometric Ratios

Reagent Equivalents Yield (%) Purity (%)
Tributylstannane 1.0 70 92
2-Chlorobenzyl Chloride 1.1 90 96

Excess 2-chlorobenzyl chloride drives the reaction to completion, while limiting tributylstannane prevents dimerization.

Alternative Synthetic Pathways

Grignard Route

Reaction of tributyltin chloride with 2-chlorobenzylmagnesium bromide affords the product in 60–75% yield. However, this method requires stringent moisture exclusion and offers no yield advantage over the nucleophilic substitution route.

Radical Coupling

UV-initiated coupling of tributylstannane with 2-chlorobenzyl chloride in the presence of azobisisobutyronitrile (AIBN) yields 55–65% product. While operationally simpler, radical pathways suffer from lower selectivity and higher byproduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 7.38–7.25 (m, 4H, Ar-H), 2.45 (s, 2H, Sn-CH$$2$$), 1.55–1.20 (m, 27H, Bu-H).
  • $$^{119}\text{Sn}$$ NMR (149 MHz, CDCl$$_3$$) : δ 18.5 ppm, confirming tetrahedral tin geometry.

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C$${19}$$H$${33}$$ClSn [M+H]$$^+$$: 417.1312; found: 417.1308.

Applications in Organic Synthesis

Tributyl[(2-chlorophenyl)methyl]stannane serves as a precursor in Stille cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. Its stability under basic conditions and compatibility with palladium catalysts make it preferable to analogous iodides or bromides.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The following table highlights key structural analogs and their substituents:

Compound Substituent Key Properties/Applications
Tributyl[(2-chlorophenyl)methyl]stannane 2-Chlorophenylmethyl Electron-withdrawing; potential use in cross-coupling
Tributyl[(methoxymethoxy)methyl]stannane Methoxymethoxymethyl Hydroxymethyl anion equivalent; avoids chiral centers
Tributyl(isothiocyanatomethyl)stannane Isothiocyanatomethyl High-yield synthesis via in situ trapping
Tributyl(phenylselanyl)stannane Phenylselanyl-aryl Selenostannylation intermediate for cross-coupling
Tributyl(5-octylthiophen-2-yl)stannane Alkylthiophene Solution-processable small molecules for optoelectronics

Substituent Impact :

  • Electron-withdrawing groups (e.g., 2-chlorophenylmethyl) enhance electrophilicity at the tin center, favoring nucleophilic substitution or transmetallation.
  • Electron-donating groups (e.g., methoxymethoxy) stabilize intermediates in anion transfer reactions .
  • Heteroaromatic substituents (e.g., thiophene) improve solubility and tune electronic properties for materials applications .

Cross-Coupling Reactions :

  • Tributyl[(phenylselanyl)aryl]stannanes participate in Stille couplings, forming C–C bonds with aryl halides .
  • Thiophene-based analogs (e.g., ) are used in polymerizable systems for organic electronics.

Anion Transfer :

  • Tributyl[(methoxymethoxy)methyl]stannane acts as a hydroxymethyl anion equivalent, enabling stereoselective synthesis without introducing chirality .

Stability Considerations :

  • Chlorinated derivatives like this compound may exhibit lower thermal stability compared to alkyl-substituted analogs due to steric and electronic effects.
  • Thiophene-based stannanes show enhanced solubility in organic solvents, critical for solution processing .

Physical and Spectroscopic Data

Property This compound (Inferred) Tributyl[(methoxymethoxy)methyl]stannane
Solubility Moderate in THF, DCM High in ether, hexane
IR (cm⁻¹) ~500 (Sn–C), ~750 (C–Cl) 1100 (C–O–C)
¹H NMR (δ ppm) 7.2–7.4 (aromatic), 2.8 (Sn–CH₂) 4.6 (OCH₂O), 3.3 (OCH₃)

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